N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
Overview
Description
N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a terephthalamide core with dicyclohexyl and phenylcyclopropyl substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide typically involves the reaction of terephthaloyl chloride with N,N-dicyclohexylamine and 1-phenylcyclopropylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to manage the heat and reaction kinetics efficiently. Catalysts such as palladium or ruthenium may be employed to enhance the reaction rate and yield. The purification process typically involves recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can lead to the formation of cyclohexyl and phenylcyclopropyl derivatives.
Scientific Research Applications
N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexyl-p-phenylenediamine: A related compound with similar structural features but different functional groups.
N,N-dicyclohexylcarbodiimide: Known for its use in peptide synthesis and coupling reactions.
N-cyclohexyl-N’-phenyl-1,4-phenylenediamine: Another structurally related compound with applications in rubber and polymer industries.
Uniqueness
N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide stands out due to its unique combination of dicyclohexyl and phenylcyclopropyl substituents, which confer distinct chemical and physical properties. These properties make it valuable in specialized applications, such as advanced material synthesis and targeted biological studies.
Properties
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-(1-phenylcyclopropyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O2/c32-27(30-29(20-21-29)24-10-4-1-5-11-24)22-16-18-23(19-17-22)28(33)31(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1,4-5,10-11,16-19,25-26H,2-3,6-9,12-15,20-21H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXTOWCLUBYAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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